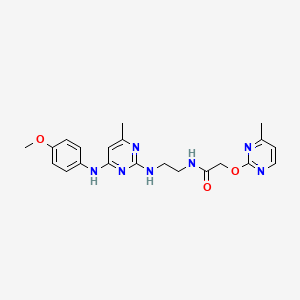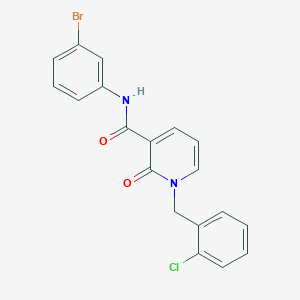
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is an intriguing chemical compound notable for its complex structure and diverse reactivity. This compound falls within the class of sulfonamides and features multiple functional groups including thiophene rings, making it relevant for various chemical, biological, and medicinal applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be achieved through multi-step organic synthesis. Typically, the preparation involves:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This is prepared through a Pictet-Spengler reaction involving a suitable amine and an aldehyde.
Addition of thiophene-2-yl group: The thiophene moiety is introduced via a Suzuki coupling reaction, which uses palladium as a catalyst.
Sulfonamide formation: Finally, the sulfonyl chloride is reacted with the amine group to form the sulfonamide bond under mild conditions, often using a base such as triethylamine.
Industrial Production Methods
For industrial production, optimization of the reaction conditions is critical to maximize yield and purity. The process typically involves:
Catalysts and solvents: Use of high-purity catalysts and solvents to ensure consistency.
Reaction monitoring: Implementation of real-time analytical techniques like HPLC (High-Performance Liquid Chromatography) to monitor the progress of the reaction and ensure quality control.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reductive conditions can target the nitro group to form amines.
Substitution: The thiophene rings facilitate electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted thiophene derivatives: From substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of applications across various fields:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a drug candidate, particularly in the areas of antimicrobial and anticancer research.
Industry: Possible use in materials science for the development of novel polymers and conductive materials.
Mécanisme D'action
Effects and Molecular Targets
The exact mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide varies based on its application, but generally:
Binding to enzymes: The sulfonamide group mimics the structure of natural substrates, enabling the compound to inhibit specific enzymes.
Pathway modulation: The compound can modulate pathways involved in cell proliferation and apoptosis, making it relevant in cancer research.
Comparaison Avec Des Composés Similaires
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique compared to other sulfonamides due to its:
Structural complexity: The combination of dihydroisoquinoline and thiophene rings is uncommon.
Reactivity: Its multiple functional groups enable a wide range of chemical reactions.
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad antimicrobial properties.
Tolbutamide: Another sulfonamide used as an antidiabetic drug.
Sulfathiazole: Known for its use as an antibiotic.
This compound holds significant promise in various fields due to its complex structure and versatile reactivity, making it a subject of ongoing scientific investigation.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S3/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZAULDZTYYZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)

![6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one](/img/structure/B2727593.png)

![tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2727596.png)
![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)


![methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate](/img/structure/B2727605.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)
![3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2727608.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2727612.png)

